5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine
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Overview
Description
5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions using piperazine derivatives.
Oxane-4-Carbonyl Group Addition: The oxane-4-carbonyl group can be added via acylation reactions using oxane-4-carbonyl chloride and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperazine group play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles: These compounds share the fluorine and piperazine moieties but differ in the core structure.
Fluoroquinolone Derivatives: These compounds also contain fluorine and piperazine groups and are known for their antimicrobial properties.
Uniqueness
5-Fluoro-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-17-18(15-4-2-1-3-5-15)22-14-23-19(17)24-8-10-25(11-9-24)20(26)16-6-12-27-13-7-16/h1-5,14,16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXMAXQEYPCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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